Lipophilicity Advantage vs. Unsubstituted Scaffold
The 7-bromo derivative exhibits a computed XLogP3 of 2.3, compared to an experimental logP of 1.3 for the unsubstituted chromone-2-carboxylic acid [1][2]. This represents a lipophilicity increase of approximately 1.0 log unit, a magnitude that typically translates to a 10-fold higher partition coefficient into lipid membranes, which can substantially influence passive membrane permeability and non-specific protein binding [2].
(XLogP3 2.3 vs logP 1.3)
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Unsubstituted chromone-2-carboxylic acid: logP = 1.3 (experimental) |
| Quantified Difference | Δ logP ≈ +1.0 (10-fold higher lipid partitioning potential) |
| Conditions | Target: XLogP3 computed by PubChem 2.2 (2024.11.20); Comparator: experimental logP from Chembase (MFCD00006838) |
Why This Matters
The higher lipophilicity of the 7-bromo derivative may confer improved passive membrane permeability and altered pharmacokinetic behavior compared to the non-halogenated parent scaffold, making it a preferred choice for cell-based assays or in vivo probe development where enhanced cellular uptake is required.
- [1] PubChem. (2025). Compound Summary for CID 14567875: 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid (XLogP3 = 2.3). National Center for Biotechnology Information. View Source
- [2] Chembase. (n.d.). 4-Oxo-4H-chromene-2-carboxylic acid: chromatographic hydrophobicity parameter (logP = 1.3). Retrieved from https://www.chembase.cn/pro/19015.html View Source
